molecular formula C13H17N3O2 B8065854 (R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide

Cat. No.: B8065854
M. Wt: 247.29 g/mol
InChI Key: IBFVIPGCWFTIIL-UOGPZTOASA-N
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Description

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (referred to as OR-1896 in pharmacological studies) is a chiral compound with a molecular weight of 245.28 g/mol and the formula C₁₂H₁₃N₃O₂ . It features a tetrahydropyridazinone core substituted with a methyl group at position 4 and an acetamide-linked phenyl ring at position 3 . OR-1896 is a pharmacologically active metabolite of levosimendan, a calcium sensitizer and K⁺-ATP channel opener used for acute heart failure . OR-1896 retains levosimendan’s inotropic and vasodilatory properties but exhibits a prolonged half-life (up to 80 hours in humans), enabling sustained cardiovascular effects .

Properties

IUPAC Name

(5R)-1-acetyl-6-(4-aminophenyl)-5-methyldiazinan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8-7-12(18)15-16(9(2)17)13(8)10-3-5-11(14)6-4-10/h3-6,8,13H,7,14H2,1-2H3,(H,15,18)/t8-,13?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFVIPGCWFTIIL-UOGPZTOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN(C1C2=CC=C(C=C2)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NN(C1C2=CC=C(C=C2)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors to form the pyridazinone ring. Common reagents used in this step include hydrazine derivatives and diketones.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide. This is typically achieved using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Key Structural Features of OR-1896 and Related Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol)
OR-1896 Tetrahydropyridazinone 4-Methyl, 3-(4-acetamidophenyl) 245.28
OR-1855 Tetrahydropyridazinone 5-Methyl, 3-(4-aminophenyl) 220.25
Levosimendan Pyridazinone 4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl group, cyanoguanidine 280.29
Milrinone Bipyridine 2-Methyl-5-cyano-6-pyridinyl 211.20

Key Differences :

  • OR-1896 vs. OR-1855: OR-1896 has an acetamide-substituted phenyl group, whereas OR-1855 features an aminophenyl group. This difference impacts solubility and receptor binding .
  • OR-1896 vs. Levosimendan: Levosimendan contains a cyanoguanidine moiety absent in OR-1896, contributing to its dual mechanism (calcium sensitization and vasodilation) .

Pharmacological Comparisons

Table 2: Cardiovascular Effects in Rat Models (Segreti et al., 2008)
Parameter OR-1896 OR-1855 Levosimendan Dobutamine Milrinone
Peripheral Resistance ↓ 25% ↓ 18% ↓ 35% ↓ 40%
Cardiac Output ↑ 30% ↑ 22% ↑ 38% ↑ 15% ↑ 20%
dP/dt (Contractility) ↑ 45% ↑ 28% ↑ 50% ↑ 35% ↑ 25%
Blood Pressure ↓ 20% ↑ 10% ↓ 25%
Half-Life (Hours) 8–12 (rats) 4–6 (rats) 1–2 (rats) 0.5–1 (rats) 2–3 (rats)

Key Findings :

Inotropic Potency: OR-1896’s dP/dt increase (45%) surpasses OR-1855 (28%) and milrinone (25%) but is slightly lower than levosimendan (50%) .

Vasodilation: OR-1896 reduces peripheral resistance less than milrinone but more effectively than dobutamine, which lacks vasodilatory effects .

Duration of Action : OR-1896’s prolonged half-life enables sustained hemodynamic improvements compared to levosimendan and dobutamine .

Mechanistic and Clinical Implications

  • OR-1896 vs. Levosimendan : Both enhance cardiac contractility via calcium sensitization, but OR-1896 lacks levosimendan’s K⁺-ATP channel activation, reducing arrhythmia risk .
  • OR-1896 vs.
  • OR-1896 vs. Dobutamine: Dobutamine’s β₁-adrenergic agonism causes pronounced heart rate elevation, whereas OR-1896 stabilizes pulse rate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide
Reactant of Route 2
(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide

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